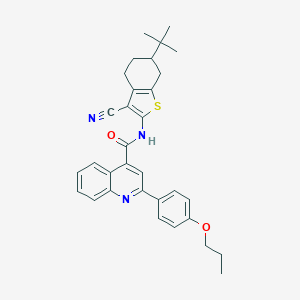![molecular formula C17H13BrCl2N2O3 B445123 (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B445123.png)
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic molecule that features a pyrazole ring substituted with bromine and methyl groups, a furan ring, and a dichlorophenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine substituent.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the pyrazole and furan rings with the dichlorophenoxy moiety using a suitable coupling agent, such as a palladium catalyst under Suzuki or Heck coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparación Con Compuestos Similares
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: can be compared with similar compounds, such as:
- (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methanone
- (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){5-[(2,4-dichlorophenoxy)methyl]thiophene-2-yl}methanone
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of substituents in This compound
Propiedades
Fórmula molecular |
C17H13BrCl2N2O3 |
|---|---|
Peso molecular |
444.1g/mol |
Nombre IUPAC |
(4-bromo-3,5-dimethylpyrazol-1-yl)-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H13BrCl2N2O3/c1-9-16(18)10(2)22(21-9)17(23)15-6-4-12(25-15)8-24-14-5-3-11(19)7-13(14)20/h3-7H,8H2,1-2H3 |
Clave InChI |
ZTVQMAHHSSYLIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C)Br |
SMILES canónico |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-methylphenyl)-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B445042.png)
![N-(2,6-dichlorophenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B445043.png)
![4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE](/img/structure/B445045.png)
![1-{3-[(3-isobutyl-4-(4-isobutylphenyl)-1,3-thiazol-2(3H)-ylidene)amino]phenyl}ethanone](/img/structure/B445046.png)
![5-(1,3-benzodioxol-5-yl)-N-isobutyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445047.png)

![5-(1,3-benzodioxol-5-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B445049.png)
![2-Amino-4-{3-[(4-ethylphenoxy)methyl]-4-methoxyphenyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445052.png)
![Isopropyl 4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B445054.png)

![5-(3,4-DIMETHOXYPHENYL)-N~2~-(2-THIENYLMETHYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B445057.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445062.png)
![5-(1,3-benzodioxol-5-yl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445063.png)
